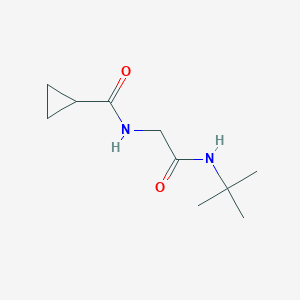
n-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a tert-butylamino substituent on the 2-position of the oxoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and can be performed under solvent-free conditions at room temperature . Another method involves the reaction of tert-butyl bromide with amides using heavy metal catalysts or alkali at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-tert-butyl derivatives, such as N-tert-butylbenzamide and N-tert-butylacetamide . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
N-(2-(Tert-butylamino)-2-oxoethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in research applications where specific molecular interactions are required.
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
N-[2-(tert-butylamino)-2-oxoethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)12-8(13)6-11-9(14)7-4-5-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) |
Clé InChI |
UIVNEWZTRAUXBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CNC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


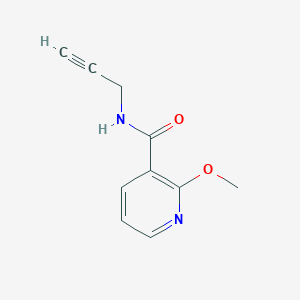
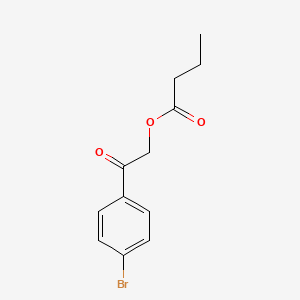
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
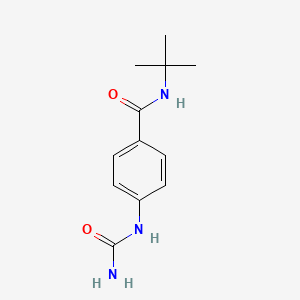
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)

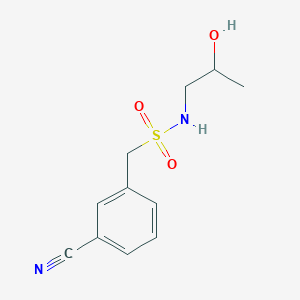

![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
